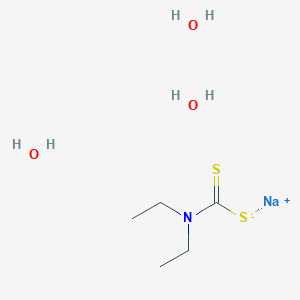

Natriumdiethyldithiocarbamat-Trihydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium Diethyldithiocarbamate Trihydrate is an organosulfur compound with the chemical formula C₅H₁₀NS₂Na·3H₂O . It is a pale yellow, water-soluble salt that typically crystallizes from water as the trihydrate. This compound is widely used as a chelating agent, particularly in the analytical determination of metals such as copper and nickel .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Sodium Diethyldithiocarbamate Trihydrate exerts its effects primarily through chelation. It binds to metal ions, forming stable complexes that can be quantified or removed from biological systems. It inhibits enzymes such as superoxide dismutase and ascorbate oxidase, and it interferes with the induction of macrophage nitric oxide synthase . Additionally, it has been shown to inhibit metalloproteinases, preventing the degradation of the extracellular matrix, a crucial step in cancer metastasis and angiogenesis .

Safety and Hazards

Zukünftige Richtungen

Dithiocarbamates have been used in numerous applications due to their ability to form stable complexes with transition metals . They have been used as enzyme inhibitors and for the treatment of HIV and other diseases . They have also found applications in the industry as vulcanization accelerators, froth flotation collectors, antifouling, coatings, lubricant additives, and sensors . Future research may focus on further exploring these applications and finding new ones.

Biochemische Analyse

Biochemical Properties

Sodium diethyldithiocarbamate trihydrate interacts with various enzymes and proteins. It is known to inhibit superoxide dismutase (SOD) by chelating with intracellular Cu+2 . It also acts as an inhibitor of ascorbate oxidase and other enzymes . The compound’s chelating property is the basis for its use in therapy for metal intoxication in industrial conditions .

Cellular Effects

Sodium diethyldithiocarbamate trihydrate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to stimulate oxidative stress, measured as increased levels of protein carbonyl content and thiobarbituric acid reactive substances, and induce apoptosis in V79 Chinese hamster fibroblasts cells . It also inhibits the induction of macrophage nitric oxide synthase .

Molecular Mechanism

At the molecular level, sodium diethyldithiocarbamate trihydrate exerts its effects through various mechanisms. It acts as a spin trap in conjunction with Fe2+ to detect nitric oxide in brain, kidney, liver, and other tissues . It also inhibits superoxide dismutase by chelating with intracellular Cu+2 .

Temporal Effects in Laboratory Settings

In laboratory settings, sodium diethyldithiocarbamate trihydrate has been observed to cause changes over time. It is stable under normal conditions but can form insoluble oxidation products in storage . Its effects on cellular function, such as inducing oxidative stress and apoptosis, have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of sodium diethyldithiocarbamate trihydrate vary with different dosages in animal models. For instance, it has been reported to inhibit nephrotoxicity induced by cisplatin in mice at doses of 25–300 mg/kg .

Metabolic Pathways

Sodium diethyldithiocarbamate trihydrate is involved in several metabolic pathways. It is known to induce the glutathione (GSH) oxidation process by increasing the concentration of oxyhemoglobin .

Transport and Distribution

Given its solubility in water and its role as a chelating agent, it is likely to be distributed widely in the body following administration .

Subcellular Localization

Given its role as a chelating agent and its interactions with various enzymes and proteins, it is likely to be found in various subcellular compartments where these biomolecules are located .

Vorbereitungsmethoden

Sodium Diethyldithiocarbamate Trihydrate is synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction typically proceeds as follows :

CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O

The product crystallizes from water as the trihydrate. The anhydrous salt and the trihydrate are often used interchangeably. Industrial production methods involve similar synthetic routes, with careful control of reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Sodium Diethyldithiocarbamate Trihydrate undergoes various chemical reactions, including:

-

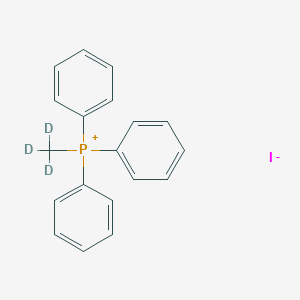

2NaS2CNEt2+I2→(S2CNEt2)2+2NaI

-

Alkylation: : Sodium Diethyldithiocarbamate can be alkylated by reagents such as dichloromethane:

2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl

-

Complex Formation: : It reacts with many metal salts to form transition metal dithiocarbamate complexes, coordinating via the sulfur atoms .

Vergleich Mit ähnlichen Verbindungen

Sodium Diethyldithiocarbamate Trihydrate is similar to other dithiocarbamates, such as:

Silver Diethyldithiocarbamate: Used in similar chelation applications but with different metal specificity.

Dimethyldithiocarbamate: Another dithiocarbamate with slightly different properties and applications.

What sets Sodium Diethyldithiocarbamate Trihydrate apart is its specific use in detecting nitric oxide and its role as a metabolite of disulfiram, giving it unique applications in medicine and biology .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Sodium diethyldithiocarbamate trihydrate can be achieved by reacting carbon disulfide with diethylamine followed by the addition of sodium hydroxide.", "Starting Materials": [ "Carbon disulfide", "Diethylamine", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Carbon disulfide is added dropwise to diethylamine under stirring at room temperature.", "Step 2: The reaction mixture is heated to 60-70°C and stirred for 2-3 hours.", "Step 3: Sodium hydroxide is added to the reaction mixture slowly with stirring until the pH reaches 9-10.", "Step 4: The reaction mixture is filtered to remove any insoluble impurities.", "Step 5: The filtrate is allowed to stand for several hours to crystallize.", "Step 6: The crystals are filtered, washed with water, and dried to obtain Sodium diethyldithiocarbamate trihydrate." ] } | |

CAS-Nummer |

20624-25-3 |

Molekularformel |

C5H13NNaOS2 |

Molekulargewicht |

190.3 g/mol |

IUPAC-Name |

sodium;N,N-diethylcarbamodithioate;trihydrate |

InChI |

InChI=1S/C5H11NS2.Na.H2O/c1-3-6(4-2)5(7)8;;/h3-4H2,1-2H3,(H,7,8);;1H2 |

InChI-Schlüssel |

CYGAMRYZNHKRJG-UHFFFAOYSA-N |

Isomerische SMILES |

CCN(CC)C(=S)[S-].O.O.O.[Na+] |

SMILES |

CCN(CC)C(=S)[S-].O.O.O.[Na+] |

Kanonische SMILES |

CCN(CC)C(=S)S.O.[Na] |

Andere CAS-Nummern |

20624-25-3 |

Physikalische Beschreibung |

Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] |

Piktogramme |

Corrosive; Irritant |

Verwandte CAS-Nummern |

147-84-2 (Parent) |

Synonyme |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)